

BP Fluor 568: A Technical Guide to Brightness and Photostability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BP Fluor 568 NHS ester*

Cat. No.: *B15091921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

BP Fluor 568 is a high-performance, orange-fluorescent dye engineered for exceptional brightness and photostability, making it a robust tool for a wide range of fluorescence-based biological applications. This technical guide provides an in-depth analysis of the dye's key performance characteristics and detailed protocols for its application and characterization. BP Fluor 568 is spectrally similar to other popular dyes in the same wavelength range and is often presented as an equivalent to Alexa Fluor 568.^[1] Its superior fluorescence output and resistance to photobleaching make it particularly well-suited for demanding applications such as the direct imaging of low-abundance targets.^{[2][3][4]}

Core Photophysical and Chemical Properties

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. BP Fluor 568 exhibits a high molar extinction coefficient, indicating efficient light absorption, and a favorable quantum yield, signifying a high probability of emitting a photon after excitation.

Table 1: Quantitative Data for BP Fluor 568 and its Derivatives

Property	BP Fluor 568 Maleimide	BP Fluor 568 Cadaverine	BP Fluor 568 DBCO	BP Fluor 568 Azide	Alexa Fluor 568 (equivalent)
Excitation					
Maximum (nm)	575[2]	578[4]	578[5]	578[3]	578
Emission					
Maximum (nm)	600[2]	602[4]	602[5]	602[3]	603
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	92,000[2]	93,000[4]	88,000[5]	88,000[3]	Not specified
Quantum Yield (Φ)	Not specified	Not specified	Not specified	Not specified	0.69[6]
Solubility	Water, DMSO, DMF[2]	Water, DMSO, DMF, MeOH[4]	Water, DMSO, DMF, MeOH[5]	Water, DMSO, DMF, MeOH[3]	Not specified
pH Sensitivity	Fluorescence is pH independent over a wide pH range.[2][3][4]	Fluorescence is pH independent over a wide pH range.[4]	Fluorescence is pH independent over a wide pH range.[5]	Fluorescence is pH independent over a wide pH range.[3]	Not specified

Photostability

BP Fluor 568 is consistently described as a highly photostable dye.[2][3][4] This characteristic is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. While direct quantitative data for the photobleaching half-life of BP Fluor 568 is not readily available in the searched literature, comparative studies with its equivalent, Alexa Fluor 568, have shown it to be significantly more photostable than older generation dyes like fluorescein isothiocyanate (FITC).[7][8][9][10] In one study, under

continuous illumination, Alexa Fluor 568 fluorescence decreased by about 15% over 80 seconds, while FITC fluorescence diminished by over 20% in the same period.[7]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the procedure for determining the fluorescence quantum yield of BP Fluor 568 relative to a standard with a known quantum yield.

Materials:

- BP Fluor 568 solution of unknown quantum yield
- Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Spectrophotometer
- Fluorometer
- High-purity solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)
- 1 cm path length quartz cuvettes

Procedure:

- Solution Preparation: Prepare a series of dilute solutions of both the BP Fluor 568 and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]
- Absorbance Measurement: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be the same for all measurements.

- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each sample.
 - Plot the integrated fluorescence intensity versus the absorbance for both the BP Fluor 568 and the standard.
 - Determine the gradient (slope) of the linear fit for both plots.
- Quantum Yield Calculation: The quantum yield of the BP Fluor 568 sample (Φ_{sample}) can be calculated using the following equation:[11]

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- $\text{Grad}_{\text{sample}}$ and Grad_{std} are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- η_{sample} and η_{std} are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Protocol 2: Assessment of Photostability

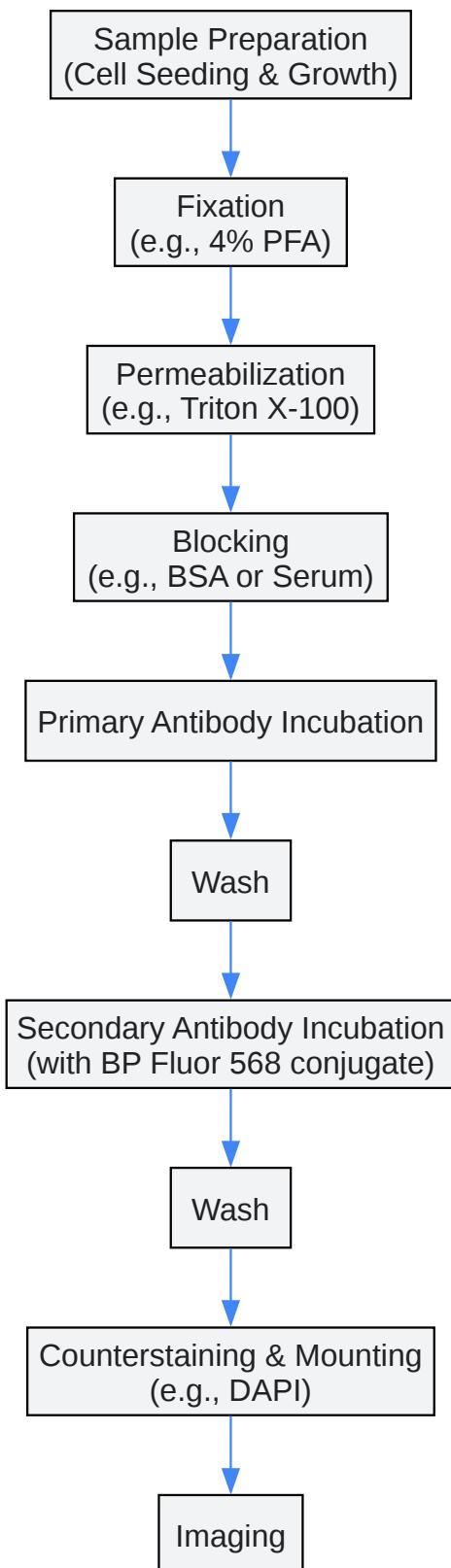
This protocol describes a method to quantify the photostability of BP Fluor 568 by measuring its photobleaching rate.

Materials:

- BP Fluor 568 conjugated to a biological molecule (e.g., an antibody) or immobilized on a surface.
- Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
- Appropriate filter sets for BP Fluor 568.

- Image analysis software (e.g., ImageJ/Fiji).
- Mounting medium (antifade reagent is recommended for comparison).

Procedure:

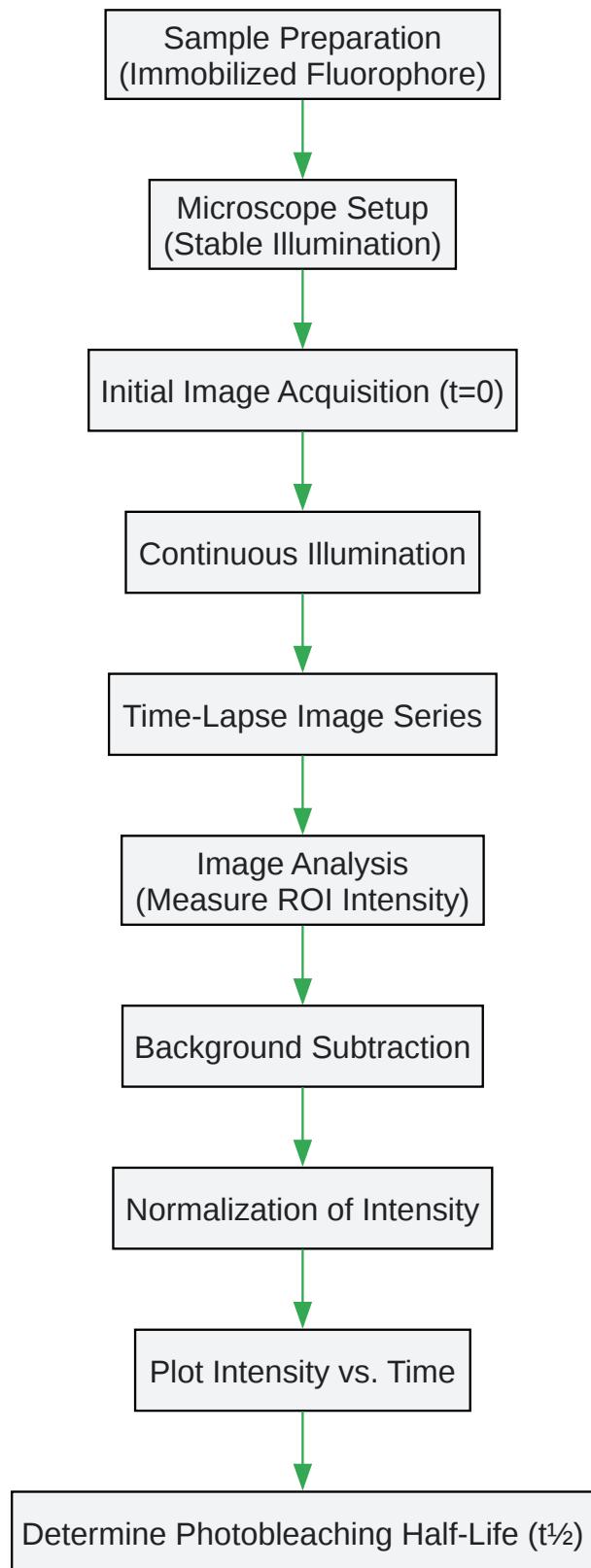

- Sample Preparation: Prepare a slide with the fluorescently labeled sample.
- Microscope Setup:
 - Turn on the light source and allow it to stabilize.
 - Select the appropriate filter set for BP Fluor 568.
 - Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.
- Image Acquisition:
 - Focus on the sample and acquire an initial image (time = 0).
 - Continuously illuminate the sample.
 - Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
- Data Analysis:
 - Using image analysis software, define a region of interest (ROI) in the illuminated area.
 - Measure the mean fluorescence intensity within the ROI for each image in the time series.
 - Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.
 - Normalize the background-corrected intensity values to the initial intensity at time = 0.
 - Plot the normalized fluorescence intensity as a function of time.

- The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life ($t_{1/2}$).

Visualizations

Immunofluorescence Staining Workflow

The following diagram illustrates a typical indirect immunofluorescence staining workflow where a dye like BP Fluor 568 would be conjugated to a secondary antibody.

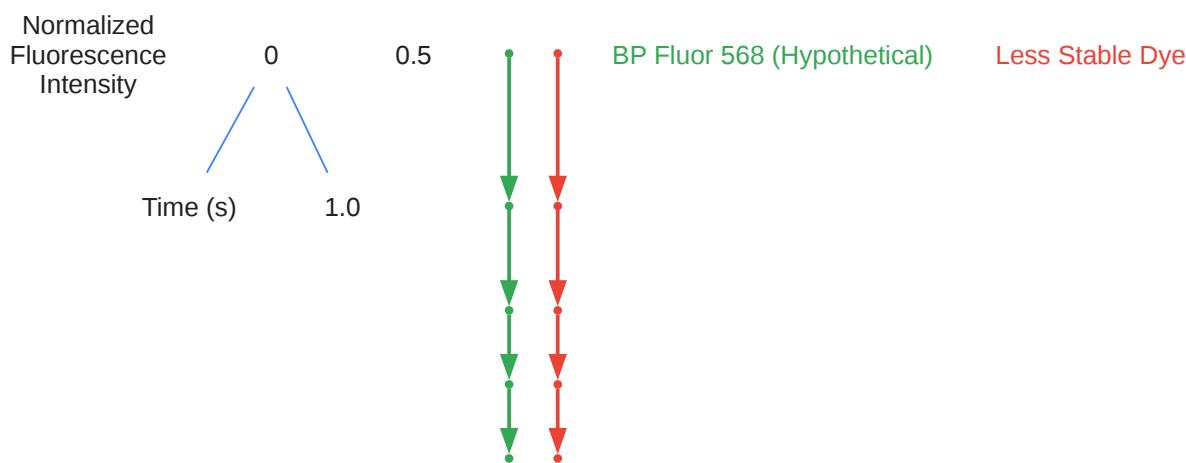


[Click to download full resolution via product page](#)

Caption: Indirect Immunofluorescence Workflow.

Photostability Measurement Workflow

This diagram outlines the key steps in quantifying the photostability of a fluorescent dye.



[Click to download full resolution via product page](#)

Caption: Photostability Measurement Workflow.

Hypothetical Photobleaching Decay Curve

The following diagram illustrates a typical exponential decay of fluorescence intensity due to photobleaching, comparing a highly photostable dye like BP Fluor 568 with a less stable dye.

[Click to download full resolution via product page](#)

Caption: Hypothetical Photobleaching Curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]

- 2. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 11. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [BP Fluor 568: A Technical Guide to Brightness and Photostability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15091921#brightness-and-photostability-of-bp-fluor-568-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com